N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxin ring, an imidazo[1,2-a]pyridine core, and a methylphenyl group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin ring and the imidazo[1,2-a]pyridine core with the 4-methylphenyl group. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially converting it to a dihydroimidazo derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
Medically, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in materials science. Its structural properties make it suitable for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but differs in its sulfonamide group, which imparts different biological activities.
2,3-dihydro-1,4-benzodioxin-6-amine: A simpler analog that lacks the imidazo[1,2-a]pyridine core and the methylphenyl group, leading to different chemical and biological properties.
5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: This compound retains the imidazo[1,2-a]pyridine core and the methylphenyl group but lacks the benzodioxin ring, resulting in distinct reactivity and applications.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of structural motifs, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H21N3O2/c1-15-6-8-17(9-7-15)22-23(26-16(2)4-3-5-21(26)25-22)24-18-10-11-19-20(14-18)28-13-12-27-19/h3-11,14,24H,12-13H2,1-2H3 |
InChI Key |
AEJUAYVNLQYFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=CC=CC3=N2)C)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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